

Application Notes and Protocols: Spheroid Formation Assay with ZL170 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ZL170**

Cat. No.: **B1193804**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as spheroid formation assays, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment compared to traditional two-dimensional (2D) monolayers. These models are invaluable for assessing the efficacy of novel therapeutic compounds. **ZL170** has been identified as a natural small-molecule inhibitor of the Transforming Growth Factor-beta (TGF β) and Bone Morphogenetic Protein (BMP) signaling pathways, which are often constitutively active in triple-negative breast cancer (TNBC).^[1] **ZL170** has been shown to suppress tumor epithelial-mesenchymal transition (EMT), cancer stem cell-like properties (stemness), and metastasis in TNBC models, making it a promising candidate for anti-cancer therapy.^[1]

This document provides a detailed protocol for conducting a spheroid formation assay to evaluate the effects of **ZL170** treatment on cancer cell spheroids, with a focus on TNBC cell lines.

Data Presentation

The following tables summarize the expected quantitative data from spheroid formation assays with **ZL170** treatment. These tables are structured for easy comparison of the dose-dependent effects of **ZL170** on key spheroid characteristics.

Table 1: Effect of **ZL170** on Spheroid Growth

Cell Line	ZL170 Concentration (μM)	Mean Spheroid Diameter (μm) at Day 7 (± SD)	Percent Growth Inhibition (%)
MDA-MB-231	Vehicle Control (DMSO)	550 ± 25	0
10	420 ± 30	23.6	
25	310 ± 20	43.6	
50	200 ± 15	63.6	
SUM159	Vehicle Control (DMSO)	600 ± 30	0
10	480 ± 25	20.0	
25	350 ± 20	41.7	
50	240 ± 18	60.0	

Table 2: Effect of **ZL170** on Spheroid Viability

Cell Line	ZL170 Concentration (μM)	Cell Viability (%) at Day 7 (± SD)
MDA-MB-231	Vehicle Control (DMSO)	100 ± 5.0
10	85 ± 4.5	
25	65 ± 5.5	
50	40 ± 6.0	
SUM159	Vehicle Control (DMSO)	100 ± 4.0
10	88 ± 3.5	
25	70 ± 4.0	
50	45 ± 5.0	

Experimental Protocols

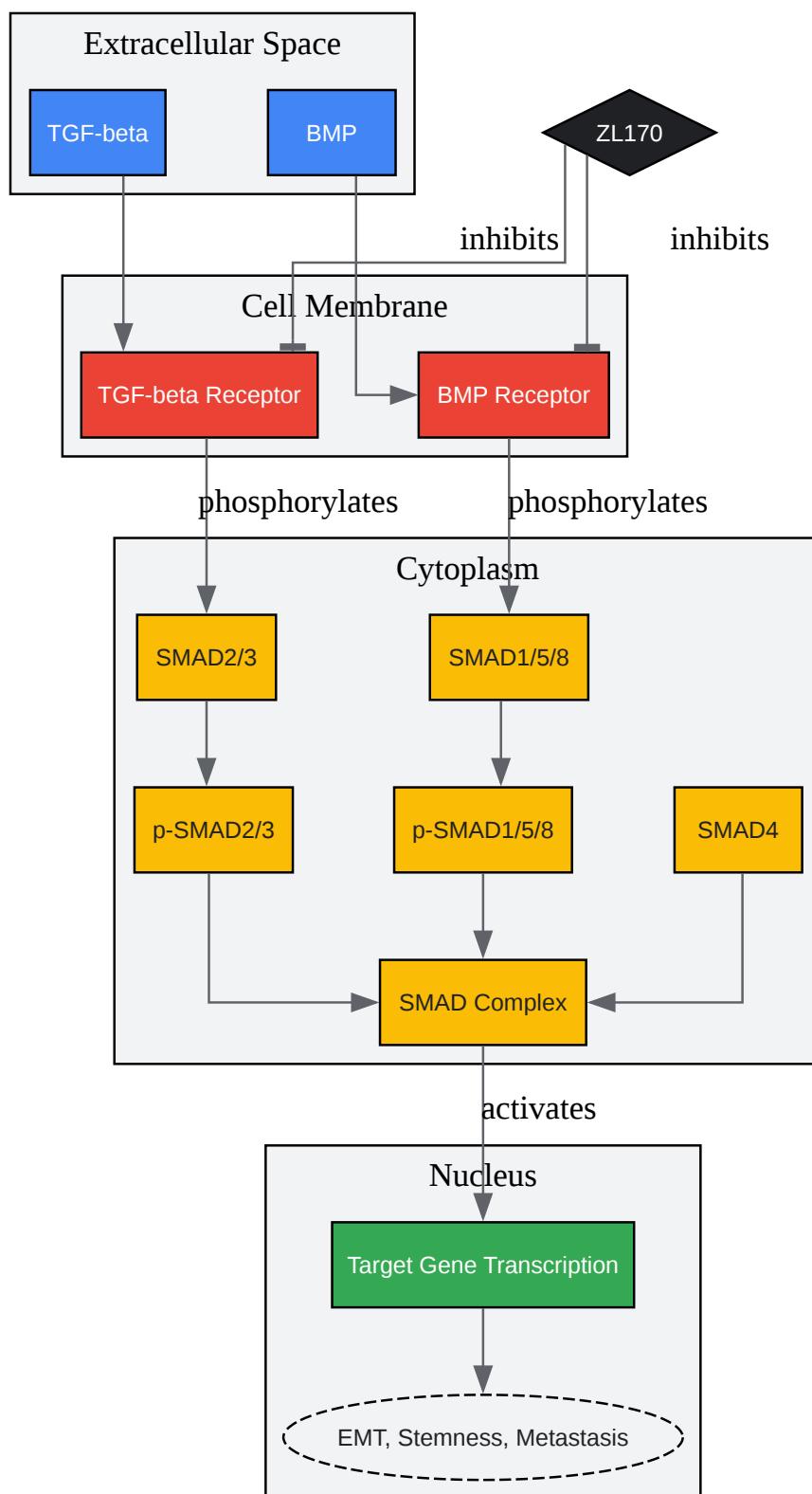
Materials

- Cell Lines: Triple-negative breast cancer cell lines (e.g., MDA-MB-231, SUM159)
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Spheroid Formation Plates: Ultra-low attachment (ULA) 96-well round-bottom plates
- **ZL170**: Stock solution in DMSO
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell Viability Reagent: (e.g., CellTiter-Glo® 3D)
- Microplate Reader
- Inverted Microscope with Camera

Protocol for Spheroid Formation and ZL170 Treatment

- Cell Seeding:
 - Harvest and count TNBC cells, ensuring high viability (>95%).
 - Resuspend cells in culture medium to a final concentration of 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well ULA plate.
 - Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
 - Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
- Spheroid Formation:

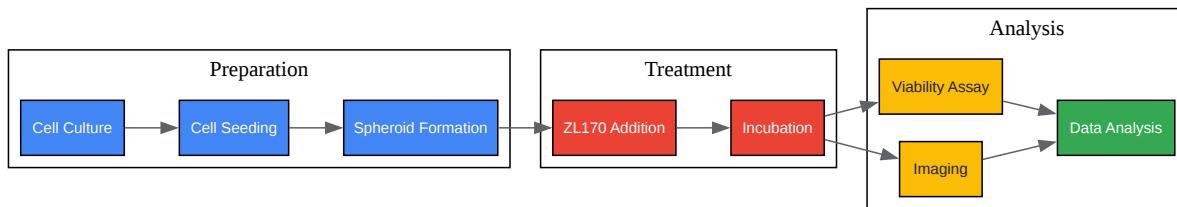
- Monitor spheroid formation daily using an inverted microscope.
- Spheroids should form within 48-72 hours.


- **ZL170 Treatment:**
 - Prepare serial dilutions of **ZL170** in culture medium from a concentrated stock. Also, prepare a vehicle control containing the same concentration of DMSO as the highest **ZL170** dose.
 - Once spheroids have reached a diameter of approximately 300-400 µm (typically after 72 hours), carefully remove 50 µL of the medium from each well.
 - Add 50 µL of the **ZL170** dilutions or vehicle control to the respective wells.
 - Return the plate to the incubator.
- Spheroid Maintenance and Monitoring:
 - Perform a half-medium change every 2-3 days by carefully replacing 100 µL of the medium with fresh medium containing the appropriate concentration of **ZL170** or vehicle control.
 - Capture images of the spheroids daily or every other day to monitor growth.
- Data Acquisition and Analysis:
 - Spheroid Growth:
 - Measure the diameter of the spheroids from the captured images using image analysis software (e.g., ImageJ).
 - Calculate the spheroid volume using the formula $V = (4/3)\pi r^3$.
 - Plot the mean spheroid diameter or volume against time for each treatment group.
 - Calculate the percent growth inhibition at the end of the experiment compared to the vehicle control.

- Cell Viability:

- At the end of the treatment period (e.g., 7-10 days), perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo® 3D).
- Measure the luminescence using a microplate reader.
- Normalize the viability of the treated groups to the vehicle control to determine the percentage of viable cells.

Visualizations


Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: **ZL170** inhibits the TGF- β /BMP signaling pathway.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the spheroid formation assay with **ZL170** treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Spheroid Formation Assay with ZL170 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1193804#spheroid-formation-assay-with-zl170-treatment\]](https://www.benchchem.com/product/b1193804#spheroid-formation-assay-with-zl170-treatment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com